![molecular formula C17H11F3N2O5 B2576923 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-40-4](/img/structure/B2576923.png)
3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a useful research compound. Its molecular formula is C17H11F3N2O5 and its molecular weight is 380.279. The purity is usually 95%.
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Biological Activity
The compound 3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₂F₃N₃O₃
- Molecular Weight : 345.26 g/mol
- Key Functional Groups :
- Nitro group (-NO₂)
- Trifluoromethoxy group (-OCF₃)
- Benzofuran moiety
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed examination of these activities.
Antimicrobial Activity
Studies have shown that compounds with similar structural features demonstrate significant antimicrobial effects. For instance, derivatives of nitroimidazooxazines have been reported to exhibit potent antitubercular activity against Mycobacterium tuberculosis . The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various pathogens.
Anticancer Activity
The compound's anticancer potential has been explored through various studies. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study highlighted that compounds similar to this one exhibited selective cytotoxicity against multiple human cancer cell lines, including breast and lung cancer cells .
Case Study : A recent study evaluated the effects of a related compound on human tumor cell lines (e.g., KB, HepG2). The results indicated that certain derivatives displayed IC₅₀ values significantly lower than standard chemotherapeutic agents, suggesting a strong potential for further development .
Anti-inflammatory Activity
The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that compounds with similar structures can inhibit COX-1 and COX-2 activities effectively. For instance, molecular docking studies suggest that this compound may bind effectively within the active site of COX enzymes, thereby reducing pro-inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The nitro group is known to participate in redox reactions, leading to the generation of reactive nitrogen species that can induce apoptosis in cancer cells.
- Cell Membrane Disruption : The lipophilic nature imparted by the trifluoromethoxy group may facilitate membrane penetration and disruption in microbial cells.
- Modulation of Signaling Pathways : Evidence suggests that this compound may influence various signaling pathways involved in inflammation and cell survival.
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits various chemical reactivities due to its functional groups:
- Nitro Group : Participates in reduction reactions to form amines.
- Benzofuran Moiety : Allows for electrophilic aromatic substitution, enabling the introduction of additional substituents.
- Ethenyl Group : Engages in addition reactions, making it versatile for synthetic modifications.
These properties make it a candidate for further investigation into its therapeutic potential.
Medicinal Chemistry
The compound is primarily explored for its medicinal properties. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest enhanced cytotoxicity against various cancer cell lines due to the presence of the nitro group, which may enhance its reactivity towards cellular targets.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for developing anti-inflammatory agents.
Biological Evaluation
Interaction studies have focused on the binding affinity of this compound to various biological targets:
- Enzyme Inhibition : Potential as an inhibitor for enzymes involved in disease processes has been evaluated through molecular docking simulations.
- Receptor Binding : In vitro assays have been employed to assess the efficacy and specificity against target proteins related to cancer and inflammation.
Synthetic Methodologies
Recent advancements in synthetic methodologies have made the production of this compound more efficient. Techniques such as:
- Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction allows for the modification of functional groups.
- Electrophilic Aromatic Substitution : This method enables the introduction of various substituents onto the benzofuran core, enhancing its biological profile.
Case Study 1: Anticancer Activity
A study published in International Journal of Molecular Sciences investigated the cytotoxic effects of derivatives on human cancer cells. The results indicated that compounds with similar structures exhibited significant cell death in breast cancer cell lines, suggesting that structural modifications could enhance potency against specific targets .
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties showed that certain derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Properties
IUPAC Name |
3-[(E)-1-nitro-2-[4-(trifluoromethoxy)anilino]ethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O5/c18-17(19,20)27-11-7-5-10(6-8-11)21-9-14(22(24)25)15-12-3-1-2-4-13(12)16(23)26-15/h1-9,15,21H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWDPLRHHGDRQW-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)OC(F)(F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.